N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC16349002
Molecular Formula: C26H23N3O4
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23N3O4 |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C26H23N3O4/c1-16(30)27-18-10-13-25(33-3)24(14-18)29-26(31)21-15-23(17-8-11-19(32-2)12-9-17)28-22-7-5-4-6-20(21)22/h4-15H,1-3H3,(H,27,30)(H,29,31) |
| Standard InChI Key | WSNWOVZYCQXZIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone (a bicyclic structure comprising a benzene ring fused to a pyridine ring) substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further bonded to a 5-(acetylamino)-2-methoxyphenyl moiety, while the 2-position of the quinoline core is occupied by a 4-methoxyphenyl group. This arrangement creates a planar yet sterically hindered structure that influences both chemical reactivity and biological interactions .
The molecular formula is C₂₆H₂₃N₃O₄, with a molecular weight of 441.48 g/mol. Key functional groups include:
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Quinoline core: Imparts aromaticity and π-stacking capabilities.
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Methoxy groups (-OCH₃): Enhance lipophilicity and modulate electron density on aromatic rings.
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Acetylamino group (-NHCOCH₃): Participates in hydrogen bonding and acylation reactions.
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Carboxamide (-CONH-): Facilitates interactions with biological targets via hydrogen bonding .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₃N₃O₄ |
| Molecular Weight | 441.48 g/mol |
| logP (Partition Coefficient) | 3.82 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 89.5 Ų |
Data derived from structural analogs .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1660 cm⁻¹ (C=O stretch of carboxamide) and 1240 cm⁻¹ (C-O stretch of methoxy groups).
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NMR:
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step approach:
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Quinoline Core Formation: Gould–Jacobs reaction between aniline derivatives and diketones under acidic conditions.
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Carboxamide Introduction: Reaction of 4-chloroquinoline with 5-(acetylamino)-2-methoxyaniline in the presence of a palladium catalyst.
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Methoxyphenyl Substitution: Suzuki–Miyaura coupling at the 2-position using 4-methoxyphenylboronic acid .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Acetic acid, reflux, 12 h | 65 |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8 h | 72 |
| 3 | 4-Methoxyphenylboronic acid, Pd(dba)₂ | 58 |
Reactivity Profile
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Electrophilic Substitution: The quinoline core undergoes nitration and sulfonation at the 5- and 7-positions due to electron-deficient aromatic rings.
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Acylation: The acetylamino group reacts with acyl chlorides to form tertiary amides.
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Oxidation: Methoxy groups are resistant to oxidation, but the quinoline ring can be oxidized to quinoline N-oxide under strong conditions .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on structural analogs demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 8.31–9.96 μM . Mechanistic insights include:
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Bcl-2 Inhibition: Disruption of Bcl-2–Bim peptide binding (IC₅₀ = 0.87 μM), inducing apoptosis.
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Topoisomerase II Inhibition: Intercalation into DNA and stabilization of topoisomerase II-DNA complexes .
Antimicrobial Effects
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 16–32 μg/mL, attributed to:
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Cell Membrane Disruption: Interaction with lipid bilayers via lipophilic methoxy groups.
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Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) active site .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Quinoline Derivatives
The target compound’s dual methoxy substitution enhances bioavailability and target affinity compared to analogs with single methoxy or chloro groups .
Pharmacological Applications and Future Directions
Current research prioritizes:
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Drug Delivery Optimization: Lipid nanoparticle encapsulation to improve solubility (logP = 3.82).
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Combination Therapies: Synergy with paclitaxel in murine xenograft models (tumor volume reduction: 68% vs. 45% monotherapy) .
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Toxicology Studies: Preliminary LD₅₀ in rats > 500 mg/kg, suggesting a wide therapeutic window.
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